2,6-Diaminopyrazine

Vue d'ensemble

Description

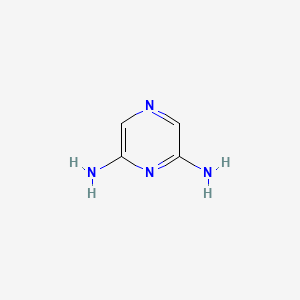

2,6-Pyrazinediamine, also known as pyrazine-2,6-diamine, is an organic compound with the molecular formula C4H6N4. It is a derivative of pyrazine, characterized by the presence of two amino groups at the 2 and 6 positions on the pyrazine ring.

Applications De Recherche Scientifique

Energy Storage Applications

Lithium-Ion Batteries

Recent research highlights the application of 2,6-pyrazinediamine derivatives as electrolyte additives in lithium-ion batteries. A notable study demonstrated that a microbially synthesized derivative, specifically 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP), enhances the stability of high-energy-density lithium-ion batteries. The compound forms a protective passivation layer on the cathode surface, significantly reducing electrolyte decomposition at high voltages (4.5 V vs Li/Li+) .

Key Findings:

- Stabilization Mechanism : DMBAP's high-lying highest occupied molecular orbital (HOMO) facilitates its oxidation at the cathode, leading to the formation of a protective layer .

- Performance Improvement : The addition of DMBAP resulted in improved performance metrics for both half-cell and full-cell configurations of lithium-ion batteries .

| Property | Value |

|---|---|

| Voltage | 4.5 V vs Li/Li+ |

| Compound Type | Bio-derived additive |

| Stability Improvement | Significant reduction in decomposition |

Pharmaceutical Applications

Diuretic Activity

Another significant application of 2,6-pyrazinediamine is in the development of diuretic agents. A study investigated the synthesis and pharmacological profile of a derivative known as 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine. This compound was evaluated for its diuretic effects and showed promising results similar to established diuretics such as amiloride .

Case Study:

- Diuretic Profile : The synthesized compound exhibited a significant increase in urine output in animal models, indicating its potential for treating conditions like hypertension and edema .

Environmental Remediation

Heavy Metal Removal

Research has also explored the use of pyrazinediamine derivatives in environmental applications, particularly for the removal of heavy metals from wastewater. A study focused on synthesizing cross-linked pyrazine-based polymers capable of selectively removing mercury(II) ions from contaminated water sources .

Key Insights:

- Sorption Capacity : The synthesized polymers demonstrated high efficacy in binding mercury ions, making them suitable for wastewater treatment applications.

- Environmental Impact : Utilizing pyrazinediamine derivatives for heavy metal remediation contributes to sustainable practices in environmental management.

| Application | Methodology | Efficacy |

|---|---|---|

| Heavy Metal Removal | Cross-linked pyrazine-based polymers | High sorption capacity for mercury(II) |

Mécanisme D'action

Mode of Action

It is known that many diamines interact with their targets through hydrogen bonding and ionic interactions

Biochemical Pathways

The biochemical pathways affected by 2,6-Pyrazinediamine are currently unknown. Given the compound’s structure, it may potentially interact with various enzymes and receptors, thereby influencing multiple biochemical pathways

Pharmacokinetics

The impact of these properties on the bioavailability of 2,6-Pyrazinediamine is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,6-Pyrazinediamine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Pyrazinediamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitropyrazine using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In industrial settings, 2,6-Pyrazinediamine is often produced via the catalytic hydrogenation of 2,6-dinitropyrazine. This process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Pyrazinediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dinitropyrazine.

Reduction: It can be reduced to form pyrazine.

Substitution: The amino groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under mild conditions.

Major Products Formed:

Oxidation: 2,6-Dinitropyrazine.

Reduction: Pyrazine.

Substitution: Various substituted pyrazines, depending on the substituent used.

Comparaison Avec Des Composés Similaires

2,5-Diaminopyrazine: Similar structure but with amino groups at the 2 and 5 positions.

2,3-Diaminopyrazine: Similar structure but with amino groups at the 2 and 3 positions.

2,6-Diamino-3,5-dinitropyrazine-1-oxide: A derivative with additional nitro groups and an oxide group.

Uniqueness: 2,6-Pyrazinediamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Activité Biologique

2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a compound with the molecular formula C4H6N4. It has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with 2,6-pyrazinediamine, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of 2,6-Pyrazinediamine

The synthesis of 2,6-pyrazinediamine typically involves the reaction of pyrazine derivatives with amines or other nitrogen-containing compounds. Various synthetic routes have been reported, including cyclization reactions that yield this compound effectively. The methodologies often utilize metal catalysts or alternative approaches to enhance yield and purity .

Antimicrobial Activity

Research has demonstrated that 2,6-pyrazinediamine exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The compound was shown to disrupt bacterial cell wall integrity and inhibit growth at low concentrations, indicating a promising avenue for further development as an antimicrobial agent .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of 2,6-pyrazinediamine on different cancer cell lines. For instance, it has been reported to induce apoptosis in human colorectal cancer cells (HCT116) and non-small cell lung cancer cells (A549). The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis via mitochondrial pathway |

| A549 | 30 | Cell cycle arrest and apoptosis |

| MCF-7 (breast) | 40 | Inhibition of proliferation |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 2,6-pyrazinediamine have indicated its potential in treating neurodegenerative diseases. The compound has been found to protect neuronal cells from oxidative stress-induced damage by enhancing the cellular antioxidant defense mechanisms. This activity suggests a possible application in conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2,6-pyrazinediamine demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, highlighting its potential as an alternative treatment option for bacterial infections resistant to standard therapies .

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, researchers treated HCT116 cells with varying concentrations of 2,6-pyrazinediamine. Results indicated a dose-dependent decrease in cell viability, with IC50 values supporting its use as a chemotherapeutic agent. The study also noted that combining this compound with existing chemotherapy drugs enhanced overall efficacy while reducing side effects .

Propriétés

IUPAC Name |

pyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRUCENCQMAGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336573 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41536-80-5 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyrazinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270) exert its diuretic effect?

A1: While the precise mechanism is not fully elucidated in the provided research, CGS 4270 is identified as an amiloride-type diuretic []. Amiloride is known to act on the epithelial sodium channel (ENaC) in the kidneys, inhibiting sodium reabsorption. This leads to increased sodium excretion in the urine, followed by water, resulting in diuresis.

Q2: What is known about the structure of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)?

A3: The structure of CGS 4270 was confirmed through various methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis []. This research demonstrated that the reaction of amiloride hydrochloride with bromine under alkaline conditions yields CGS 4270 through a dehydrogenation process.

Q3: Are there any in vivo studies demonstrating the diuretic effects of CGS 4270?

A4: Yes, studies in rats and dogs show that CGS 4270 induces diuresis and saluresis, similar to amiloride []. Additionally, combining CGS 4270 with hydrochlorothiazide in rats resulted in a synergistic effect on diuresis and saluresis while normalizing potassium levels []. This highlights its potential for combination therapy in managing hypertension.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.